3-(3-Chlorobenzyl)-1H-pyrazol-5-amine
Description
3-(3-Chlorobenzyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3-chlorobenzyl substituent at position 3 of the pyrazole ring and an amine group at position 5. This compound belongs to a class of heterocyclic amines with diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14) |
InChI Key |
RNSZYKWXGCCRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through a reductive amination process using reagents such as sodium borohydride and an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Formation of benzyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-(3-Chlorobenzyl)-1H-pyrazol-5-amine plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory and analgesic pathways. It has been investigated for its potential to inhibit specific enzymes involved in disease mechanisms, making it a candidate for drug development against conditions such as cancer and chronic inflammation .
Case Studies
Preliminary studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related pyrazole derivatives have shown IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines, suggesting strong antiproliferative activity.
Agricultural Chemistry
Formulation of Agrochemicals
The compound is utilized in the development of agrochemicals, contributing to the formulation of effective pesticides and herbicides. Its ability to enhance crop yield while minimizing environmental impact is particularly noteworthy .
Biochemical Research
Studies on Enzyme Inhibition
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. This research aids in understanding metabolic pathways and disease mechanisms, which can lead to the development of targeted therapies .
Material Science
Development of Novel Materials
The compound finds applications in material science, particularly in creating advanced materials such as polymers and coatings. Its unique chemical properties enhance durability and resistance to environmental factors, making it suitable for various industrial applications .
Diagnostic Tools
Advancements in Medical Testing
Research is ongoing into the use of this compound in developing diagnostic reagents. These advancements could improve medical testing and disease detection methodologies, potentially leading to more accurate and efficient diagnostic tools .
Chemical Properties and Reactions
The compound's structure includes a pyrazole ring with a chlorobenzyl substituent, which enhances its reactivity. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution:
- Oxidation: Common oxidizing agents include hydrogen peroxide, leading to N-oxides or hydroxylated derivatives.
- Reduction: Reducing agents like lithium aluminum hydride can convert the chlorophenyl group.
- Substitution: Nucleophilic substitution can occur at the chlorophenyl group, allowing for diverse functional group modifications.
Comparative Analysis with Related Compounds
| Compound Name | Application Focus | Notable Activity |
|---|---|---|
| This compound | Pharmaceutical Development | Anticancer activity |
| 5-amino-1-(4-chlorophenyl)-pyrazole | Anticancer | IC50 = 0.08 µM (A549) |
| Methyl 3-amino-5-(2-nitrophenyl) | Anticancer | IC50 = 0.36 µM (HCT116) |
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine and related analogs:
Biological Activity
3-(3-Chlorobenzyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula: CHClN
- Molecular Weight: 215.66 g/mol
- Functional Groups: Contains a chlorobenzyl group and a pyrazole ring.
Biological Activity Overview
Pyrazole derivatives, including this compound, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives can act as potent anti-inflammatory agents. A study indicated that certain pyrazole compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds similar to this compound exhibited IC values comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC (µg/mL) | Reference |
|---|---|---|
| This compound | 54.65 | |
| Diclofenac Sodium | 54.65 | |
| Other Pyrazole Derivatives | Various (60.56 - 69.15) |
2. Analgesic Activity
In addition to anti-inflammatory effects, pyrazole derivatives have been evaluated for analgesic properties. The analgesic activity of this compound has been documented in various studies where it exhibited pain relief comparable to established analgesics .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has been explored against various bacterial strains. Studies indicate that derivatives similar to this compound possess significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
| Compound | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| This compound | 2.50 - 20 | Antimicrobial | |
| Other Pyrazole Derivatives | Varies | Antimicrobial |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- COX Inhibition: By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators.
- Thrombin Inhibition: Recent studies suggest that pyrazole derivatives may act as thrombin inhibitors by forming transient complexes with the enzyme, potentially leading to antithrombotic effects .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced edema model in mice. The results demonstrated significant reduction in paw swelling comparable to indomethacin .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing promising results that support further development for clinical applications in treating infections .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of substituted propenones with hydrazine derivatives. For example, analogous compounds like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine are synthesized via nucleophilic substitution and subsequent cyclization . Key steps include:
- Step 1 : Reacting 3-chlorobenzyl chloride with a pyrazole precursor in dry dichloromethane under inert conditions.
- Step 2 : Using triethylamine (3.0 eq) as a base to deprotonate intermediates and facilitate coupling reactions.
- Step 3 : Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, hexane:ethyl acetate 8:2) .
Critical Parameters : Temperature (0–5°C for acid chloride coupling), solvent polarity, and stoichiometric ratios significantly impact yield (typically 50–70%) and purity (>95%).
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Dry DCM, 0–5°C | 65 | 98 | |
| Room temperature | 48 | 85 |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the pyrazole NH₂ group appear at δ ~10.5 ppm (¹H), while the 3-chlorobenzyl protons resonate at δ 6.9–7.5 ppm. The chlorobenzyl carbon is observed at ~139 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for NH₂ (~3250 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .
- Mass Spectrometry (ESI) : Molecular ion peaks at m/z ~207 (M+H⁺) align with the molecular formula C₁₀H₁₀ClN₃ .
Q. What chromatographic techniques are effective in purifying this compound?
- Methodological Answer :
- Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (8:2) effectively separates impurities. Gradient elution improves resolution for polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for biological assays .
Q. What are the common synthetic challenges in preparing this compound?
- Methodological Answer :
- Byproduct Formation : Competing tautomerization of the pyrazole ring may lead to regioisomers. Mitigation: Use anhydrous conditions and low temperatures during cyclization .
- Chlorobenzyl Stability : Hydrolysis of the C-Cl bond under basic conditions. Mitigation: Avoid prolonged exposure to aqueous bases .
Q. How does the 3-chlorobenzyl group influence solubility and reactivity?
- Methodological Answer :
- Solubility : The hydrophobic chlorobenzyl group reduces aqueous solubility (<1 mg/mL) but enhances lipid membrane permeability .
- Reactivity : The electron-withdrawing Cl atom activates the pyrazole ring for electrophilic substitutions (e.g., nitration) at the 4-position .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation of derivatives?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data are refined via SHELXL. The 3-chlorobenzyl group’s dihedral angle relative to the pyrazole ring (~30–45°) influences steric interactions .
- Validation : R-factors <5% and electron density maps confirm absence of disorder. Example: HANTP derivatives show planar pyrazole rings with intramolecular H-bonding .
Q. What strategies resolve contradictions in biological activity data among pyrazol-5-amine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., p38α kinase inhibition ).
- Structural Clustering : Group compounds by substituent electronegativity (e.g., Cl vs. OCH₃) to identify SAR trends .
Q. How do computational models predict substituent effects on aromaticity and reactivity?
- Methodological Answer :
- DFT Calculations : HOMO-LUMO gaps (6–7 eV) calculated via Gaussian 03 indicate reduced aromaticity with electron-withdrawing groups (e.g., Cl), increasing susceptibility to nucleophilic attack .
- Docking Studies : Pyrazole NH₂ forms H-bonds with kinase ATP-binding pockets (e.g., GPR39 agonists ).
Q. What challenges arise in determining tautomeric equilibrium in solution?
- Methodological Answer :
Q. How can SAR studies guide the design of pharmacologically enhanced derivatives?
- Methodological Answer :
- Key Modifications :
- Position 1 : Bulky substituents (e.g., 4-fluorophenyl) improve target selectivity (e.g., CYP3A4 inhibition ).
- Position 3 : Electron-deficient groups (e.g., CF₃) enhance metabolic stability .
- Case Study : 3-(Trifluoromethyl)-1H-pyrazol-5-amine derivatives show 10× higher potency than chlorobenzyl analogs in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
